molecular formula C21H23N3O3S B2519830 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206989-13-0

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2519830
CAS No.: 1206989-13-0
M. Wt: 397.49
InChI Key: MUWKODMOOFVKKG-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound with a complex molecular structure. It incorporates a furan ring, an imidazole ring, and a pyrrolidine ring, making it highly interesting for researchers in fields like medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting from commercially available furan-2-carbaldehyde, 4-methoxybenzylamine, and pyrrolidine, a multi-step synthesis is conducted.

  • Reactions typically involve formation of intermediates through condensation, cyclization, and thiolation reactions.

  • Key reaction conditions include controlled temperature settings, use of specific catalysts, and protection/deprotection of functional groups.

Industrial Production Methods:

  • Industrial synthesis focuses on scalability and cost-efficiency, often utilizing continuous flow reactors.

  • Optimization of reaction conditions to minimize by-products and enhance yield is essential.

  • Automated synthesis and purification techniques are employed to streamline production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine rings.

  • Reduction: Reduction can modify specific functional groups, altering the compound’s properties.

  • Substitution: Various substitution reactions can occur, especially at the imidazole and furan rings.

Common Reagents and Conditions:

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reactions often involve halides and specific solvents.

Major Products:

  • Oxidized derivatives with altered electronic properties.

  • Reduced compounds with modified functional groups.

  • Substituted products depending on the reagents used.

Scientific Research Applications

  • Chemistry: Used as a starting material or intermediate in organic synthesis.

  • Biology: Studies on its interaction with biological molecules and potential bioactivity.

  • Medicine: Exploration of its pharmacological properties, including anti-inflammatory and anti-cancer potential.

  • Industry: Utilized in developing novel materials and chemical products.

Mechanism of Action

  • Effect Mechanism: The compound interacts with specific enzymes or receptors in biological systems.

  • Molecular Targets: Targets include enzymes involved in metabolic pathways and receptors on cell membranes.

  • Pathways Involved: It may influence signaling pathways, gene expression, or enzymatic activity, leading to observed biological effects.

Comparison with Similar Compounds

  • 1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole

  • 2-((1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

  • 2-(1H-imidazol-2-ylthio)-1-(furan-2-ylmethyl)-1-(4-methoxyphenyl)ethanone

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Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-17-8-6-16(7-9-17)19-13-22-21(24(19)14-18-5-4-12-27-18)28-15-20(25)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWKODMOOFVKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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